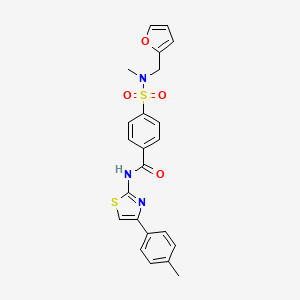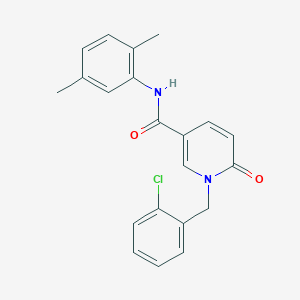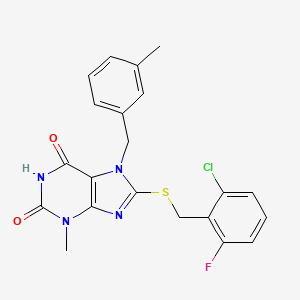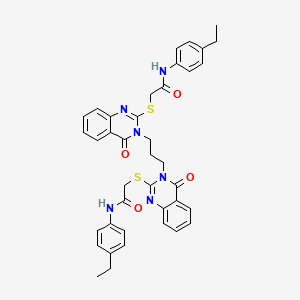![molecular formula C10H11NO3 B2364545 3,4-二氢-2H-吡喃并[2,3-c]吡啶-6-甲酸甲酯 CAS No. 1356163-58-0](/img/structure/B2364545.png)
3,4-二氢-2H-吡喃并[2,3-c]吡啶-6-甲酸甲酯
描述
Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate is an organic compound with the molecular formula C10H11NO3 . It’s closely related to 3,4-dihydro-2H-pyrano [2,3-c]pyridin-6-ylmethanol, also known as DHPM, which has gained significant attention in recent years due to its potential applications in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrano[2,3-c]pyridine ring attached to a methyl carboxylate group . The InChI code for this compound is 1S/C10H11NO3/c1-13-10(12)8-5-7-3-2-4-14-9(7)6-11-8/h5-6H,2-4H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.20 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 48.4 Ų .科学研究应用
Multicomponent Reactions (MCRs)
Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate: has been utilized in multicomponent reactions (MCRs). These reactions play a crucial role in organic and medicinal chemistry due to their high atom economy, productivity, and ease of execution. Specifically, MCRs allow for the rapid assembly of complex products by combining multiple reactants in a single step .
Synthesis of Pyranoquinolines
Pyranoquinolines and their derivatives have been investigated for their potential biological activities. The compound can be used as a building block for synthesizing 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones. These derivatives have been reported to possess antidiabetic and calcium channel-blocking activities .
Fluorescent Sensors
Researchers have explored the fluorescence properties of compounds related to methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate . For instance, spiro[indoline-3,4’-pyrano[2,3-c]quinoline] derivatives have been synthesized and evaluated as fluorescent sensors. These compounds exhibit strong fluorescence emission, making them potentially useful for sensing metal ions .
Polymorphs and Biological Activity
The compound’s polymorphs have been studied for their biological effects. In one study, a new polymorph of a related compound (3,4-dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[2,3-c]quinoline) was found to be more effective than the initial form (Warfarin) in an animal model .
Carbonyl Ene Reactions
The carbonyl ene reaction of 2-methylenetetrahydropyrans, which can be derived from methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate , provides β-hydroxydihydropyrans. This synthesis enables the direct introduction of oxygen heterocycles into molecular frameworks .
L-Proline Catalysis
L-Proline, a versatile catalyst, has been employed in various organic transformations. Although not directly related to the compound, it’s worth noting that L-proline plays a significant role in enamine-based reactions, Mannich reactions, Diels-Alder reactions, and Michael additions .
属性
IUPAC Name |
methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)8-5-7-3-2-4-14-9(7)6-11-8/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYJIDZRMVVQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2364463.png)

![(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2364467.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide](/img/structure/B2364468.png)
![methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2364471.png)
![2-amino-N-(2-chlorobenzyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2364472.png)
![6-Cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2364473.png)
![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide](/img/structure/B2364474.png)

![[1-(4-Methylphenyl)pyrazol-4-yl]-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methanone](/img/structure/B2364476.png)


![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2364483.png)
